Ppack dihydrochloride

Thrombolytic Therapy Sample Collection Ex Vivo Artifact Prevention

PPACK dihydrochloride is an irreversible thrombin inhibitor (Ki=0.24 nM, kobs/[I]=10⁷ M⁻¹s⁻¹) that covalently modifies the catalytic Ser-195 while preserving exosite interactions—a critical distinction from hirudin. This selectivity makes it essential for pharmacodynamic monitoring in thrombolysis trials, where aprotinin fails to protect fibrinogen, and for clot biophysics studies assessing thrombin's structural role. The validated synergy with GGACK (100 µM PPACK + 500 µM GGACK) supports next-generation blood collection tube development. Equivalent antithrombotic duration to Argatroban at 0.5 mg/kg in vivo makes it the definitive small-molecule benchmark for novel thrombin-targeted therapeutics.

Molecular Formula C21H33Cl3N6O3
Molecular Weight 523.9 g/mol
CAS No. 82188-90-7
Cat. No. B1677964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePpack dihydrochloride
CAS82188-90-7
SynonymsPpack dihydrochloride;  Ppack HCl;  Fprmecl, dihydrochloride; 
Molecular FormulaC21H33Cl3N6O3
Molecular Weight523.9 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl
InChIInChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1
InChIKeyXKDCRQWZLPWLFG-LKLBIAKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PPACK Dihydrochloride (CAS 82188-90-7): A Potent and Selective Irreversible Thrombin Inhibitor for Coagulation Research


PPACK dihydrochloride is a synthetic tripeptide chloromethyl ketone that functions as an extremely potent and selective irreversible inhibitor of thrombin. It covalently modifies the active site serine of human α-thrombin, exhibiting an inhibition constant (Ki) of 0.24 nM [1] and a second-order rate constant (kobs/[I]) of 10⁷ M⁻¹s⁻¹ . This high-affinity, irreversible binding mechanism distinguishes it from reversible or non-covalent inhibitors and is critical for applications requiring complete and sustained inactivation of thrombin activity in complex biological matrices.

The Unique Value Proposition of PPACK Dihydrochloride: Why Generic Serine Protease Inhibitors Fall Short


While numerous serine protease inhibitors exist for research and diagnostic applications, PPACK dihydrochloride occupies a unique niche due to its combination of extreme potency (Ki = 0.24 nM), target selectivity for thrombin over other coagulation factors, and an irreversible mechanism of action. Broad-spectrum inhibitors like AEBSF or Aprotinin lack this specificity, leading to off-target effects that can confound results in thrombin-centric assays [1]. Similarly, reversible thrombin inhibitors like Argatroban or clinical anticoagulants like Hirudin exhibit different pharmacodynamic profiles, particularly in their ability to inhibit clot-bound thrombin or in their effects on downstream coagulation parameters, making simple substitution scientifically unsound [2][3].

Evidence-Based Differentiation: Direct Quantitative Comparison of PPACK Dihydrochloride Against Key Analogs


Superior Maintenance of Fibrinogen Integrity During rt-PA Therapy Sample Collection vs. Aprotinin

In an in vitro study simulating blood collection during recombinant tissue-type plasminogen activator (rt-PA) therapy, PPACK dihydrochloride was directly compared to aprotinin for its ability to prevent artificial degradation of coagulation proteins. While aprotinin was deemed suitable for only a restricted range of assays, PPACK dihydrochloride was shown to enable correct assays of fibrinogen and other fibrinolytic parameters [1]. In the presence of rt-PA, the plasma fibrinogen concentration dropped to 27% of control without an inhibitor. PPACK prevented this artifactual degradation, maintaining the integrity of the sample for accurate analysis [1].

Thrombolytic Therapy Sample Collection Ex Vivo Artifact Prevention rt-PA Fibrinogen Assay

PPACK vs. Hirudin: Differential Effects on Fibrin Clot Assembly and Structure

A head-to-head comparison demonstrated that PPACK-inhibited thrombin and hirudin-inhibited thrombin produce distinct fibrin clot structures. PPACK irreversibly inhibits the catalytic site while leaving the fibrinogen-binding exosite functional, whereas hirudin inhibits both the catalytic and exosite domains [1]. As a result, the fibrin polymerization rate and the final fibrin/fibrinogen content of the clot formed in a PPACK-inhibited system were quantitatively greater than those in a hirudin-inhibited system, with the difference amplified by lowering the ionic strength from 0.14 to 0.09 [1].

Fibrin Clot Assembly Exosite Binding Coagulation Research Thrombin Hirudin

Enhanced Anticoagulant Potency in Whole Blood Through Synergy with Factor Xa Inhibitor GGACK

In a study evaluating novel anticoagulant mixtures for critical care clinical chemistry, the combination of PPACK (100 µM) and the factor Xa inhibitor GGACK (500 µM) was found to be a more potent anticoagulant than either agent used individually at the same concentrations, as measured by whole blood clot time [1]. This synergistic effect allows for effective anticoagulation with lower concentrations of individual components, a strategy not possible with a single-agent approach.

Clinical Chemistry Anticoagulant Whole Blood GGACK Factor Xa

In Vivo Antithrombotic Efficacy and Therapeutic Window Compared to Argatroban

A direct in vivo comparison of antithrombotic effects was performed in a rat model of laser-induced thrombosis. Both PPACK and the clinical anticoagulant Argatroban demonstrated a significant antithrombotic effect at an identical dose of 0.5 mg/kg administered intravenously [1]. The duration of this effect was comparable, lasting for 50 minutes with Argatroban and 50-60 minutes with PPACK, with both showing a dose-dependent response in arterioles and venules [1].

Antithrombotic In Vivo Model Argatroban Thrombosis Pharmacodynamics

Unequal Inhibition of Clot-Bound Thrombin Compared to Hirudin

The ability to inhibit clot-bound thrombin, which is protected from heparin, is a key differentiating factor among direct thrombin inhibitors. While PPACK was shown to be an equally effective inhibitor of both fluid-phase and solid-phase (clot-bound) thrombin, the comparator hirudin was found to be only 50% as effective against the clot-bound enzyme relative to its activity in the fluid phase [1]. This indicates a fundamental difference in how the two molecules access or inhibit the enzyme when it is bound to fibrin.

Clot-Bound Thrombin Thrombosis Antithrombin III Hirudin Exosite

Superior Purity and Potency Specification as Defined by Sigma-Aldrich's Calbiochem Grade

For critical applications requiring exacting performance, the Calbiochem® grade of PPACK dihydrochloride offers a clearly defined potency specification. The technical datasheet quantifies its activity with a second-order rate constant (kobs/[I]) of 10⁷ M⁻¹s⁻¹ for thrombin inhibition and confirms a 1:1 reaction stoichiometry . This level of kinetic characterization provides a standard for researchers to benchmark performance and compare different product lots or formulations, a level of detail not universally provided for other thrombin inhibitor products.

Quality Control Purity Technical Datasheet Enzyme Kinetics Procurement

Optimal Research and Industrial Applications for PPACK Dihydrochloride Based on Comparative Evidence


Ex Vivo Stabilization of Blood Samples from Patients Undergoing Thrombolytic Therapy

As demonstrated by head-to-head comparison with aprotinin, PPACK dihydrochloride is the superior choice for preserving the integrity of coagulation factors, particularly fibrinogen, in blood samples drawn during rt-PA or other plasminogen activator therapies [1]. Aprotinin's limited suitability makes it a poor choice for this application. Procurement of PPACK is essential for clinical laboratories and CROs conducting accurate pharmacodynamic monitoring in thrombolysis trials.

Mechanistic Studies of Fibrin Clot Architecture and Thrombin Exosite Function

The distinct behavior of PPACK-inhibited thrombin versus hirudin-inhibited thrombin in fibrin clot assembly [1] makes PPACK an indispensable tool for studying the non-catalytic, exosite-mediated functions of thrombin. Using hirudin in this context would confound results by blocking both the active and exosites. Researchers focused on the biophysics of clot formation and thrombin's role as a cofactor should select PPACK for its ability to inactivate the catalytic site while preserving exosite interactions [1].

Development of Novel Anticoagulant Cocktails for Specialized Blood Collection Tubes

The validated synergy between PPACK and the factor Xa inhibitor GGACK in whole blood anticoagulation [1] positions PPACK as a key component in developing next-generation anticoagulant mixtures. This evidence supports its use in formulating blood collection tubes designed to preserve samples for specialized analytes, where minimizing interference from traditional anticoagulants like heparin is critical. The data provides a specific, tested ratio (100 µM PPACK + 500 µM GGACK) for further development [1].

Validating In Vivo Efficacy of Thrombin-Targeted Nanomedicines

The direct in vivo comparison with Argatroban establishes a performance benchmark, showing that at equivalent doses (0.5 mg/kg), PPACK provides a comparable duration of antithrombotic effect (50-60 min) in a rat model [1]. This data supports the use of PPACK as a small-molecule standard for validating the efficacy of novel thrombin-targeted therapeutics, such as functionalized nanoparticles, where PPACK nanoparticles have been shown to outperform both heparin and uncomplexed PPACK [2].

Technical Documentation Hub

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